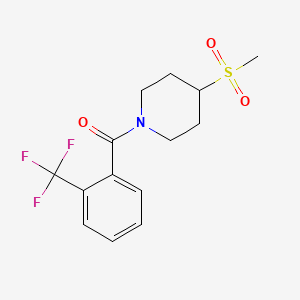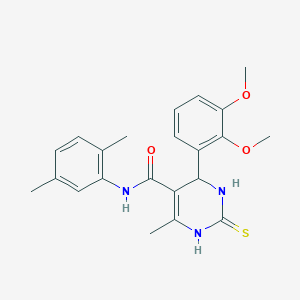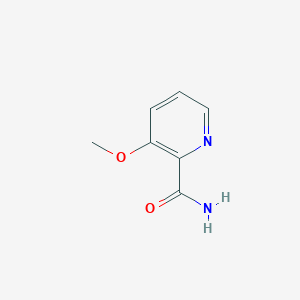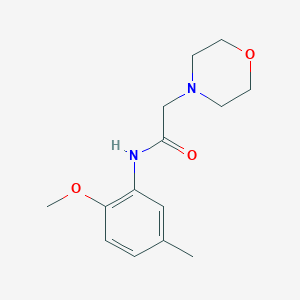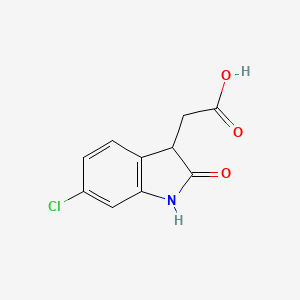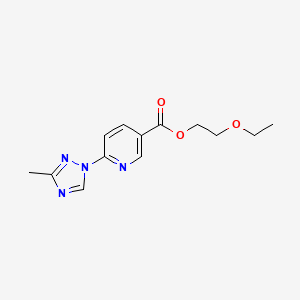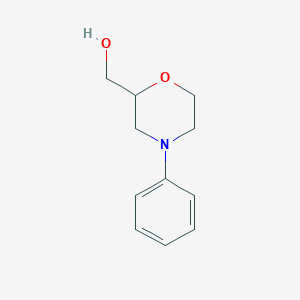
(4-Phenylmorpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylmorpholin-2-yl)methanol, also known as PMM, is a chemical compound that has been widely used in scientific research due to its unique properties. PMM is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in various applications, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4-Phenylmorpholin-2-yl)methanol is not fully understood. However, it is believed that (4-Phenylmorpholin-2-yl)methanol acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
(4-Phenylmorpholin-2-yl)methanol has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models. (4-Phenylmorpholin-2-yl)methanol has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Phenylmorpholin-2-yl)methanol in lab experiments is its versatility. It can be used in various applications, including drug discovery, agrochemical development, and materials science. (4-Phenylmorpholin-2-yl)methanol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using (4-Phenylmorpholin-2-yl)methanol is its potential toxicity. Care must be taken when handling (4-Phenylmorpholin-2-yl)methanol to avoid exposure to skin and eyes.
Future Directions
There are several future directions for the use of (4-Phenylmorpholin-2-yl)methanol in scientific research. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-Phenylmorpholin-2-yl)methanol has shown promise in preclinical studies as a potential treatment for these diseases. Another area of interest is the use of (4-Phenylmorpholin-2-yl)methanol in the development of new materials, such as polymers and coatings. (4-Phenylmorpholin-2-yl)methanol has unique properties that make it a promising candidate for these applications. Additionally, further research is needed to fully understand the mechanism of action of (4-Phenylmorpholin-2-yl)methanol and its potential toxicity.
Synthesis Methods
The synthesis of (4-Phenylmorpholin-2-yl)methanol can be achieved through several methods, including the reduction of 4-phenylmorpholine with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-phenylmorpholine with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.
Scientific Research Applications
(4-Phenylmorpholin-2-yl)methanol has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Phenylmorpholin-2-yl)methanol has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
properties
IUPAC Name |
(4-phenylmorpholin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-11-8-12(6-7-14-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJSGVWPOVBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmorpholin-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

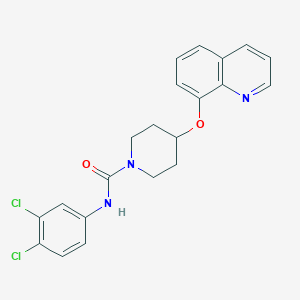


![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)
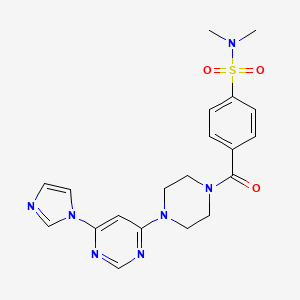
![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)
![4-(Methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-5-pyrimidinecarboxylic acid](/img/structure/B2625061.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)
